3-Amino-4-ethyl-hexan-1-ol
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Overview
Description
3-Amino-4-ethyl-hexan-1-ol is an organic compound with the molecular formula C8H19NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-ethyl-hexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-Nitro-4-ethyl-hexan-1-ol, using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the nitro group being reduced to an amino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process would include the preparation of the nitro precursor, followed by its reduction under controlled conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming 3-Amino-4-ethyl-hexanal. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines or alcohols, depending on the reducing agents and conditions used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. For example, reacting with acyl chlorides can form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed:
Oxidation: 3-Amino-4-ethyl-hexanal
Reduction: Secondary amines, secondary alcohols
Substitution: Amides, alkylated derivatives
Scientific Research Applications
3-Amino-4-ethyl-hexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-ethyl-hexan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the binding site. These interactions can influence the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
- 3-Amino-3-cyclohexyl-propan-1-ol
- 3-Amino-3-(4-methoxy-phenyl)-propan-1-ol
- 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol
Comparison: 3-Amino-4-ethyl-hexan-1-ol is unique due to its specific structural features, including the ethyl group at the fourth position of the hexane backbone. This structural variation can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. For example, the presence of the ethyl group can affect the compound’s hydrophobicity and steric interactions, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
3-amino-4-ethylhexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-3-7(4-2)8(9)5-6-10/h7-8,10H,3-6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFIYJQBLADDGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588749 |
Source
|
Record name | 3-Amino-4-ethylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945723-37-5 |
Source
|
Record name | 3-Amino-4-ethylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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